molecular formula C16H18ClN3O B385556 5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile CAS No. 628274-01-1

5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile

Cat. No.: B385556
CAS No.: 628274-01-1
M. Wt: 303.78g/mol
InChI Key: LXSWVSGUZDKXIK-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile is a synthetic organic compound with the molecular formula C16H18ClN3O and a molecular weight of 303.78662 g/mol . This compound is characterized by the presence of an oxazole ring, a chlorobenzyl group, and an ethylpropyl side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and an appropriate nucleophile.

    Attachment of the Ethylpropyl Side Chain: The ethylpropyl side chain can be attached through an alkylation reaction using 1-bromo-2-methylpropane and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Bromobenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile
  • 5-[(2-Fluorobenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile
  • 5-[(2-Methylbenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

CAS No.

628274-01-1

Molecular Formula

C16H18ClN3O

Molecular Weight

303.78g/mol

IUPAC Name

5-[(2-chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H18ClN3O/c1-3-11(4-2)15-20-14(9-18)16(21-15)19-10-12-7-5-6-8-13(12)17/h5-8,11,19H,3-4,10H2,1-2H3

InChI Key

LXSWVSGUZDKXIK-UHFFFAOYSA-N

SMILES

CCC(CC)C1=NC(=C(O1)NCC2=CC=CC=C2Cl)C#N

Canonical SMILES

CCC(CC)C1=NC(=C(O1)NCC2=CC=CC=C2Cl)C#N

Origin of Product

United States

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